Gomisin L2

Description

Overview of Dibenzocyclooctadiene Lignans (B1203133) within Plant Metabolomics

Lignans constitute a class of natural compounds formed by the dimerization of two phenylpropanoid units researchgate.net. Within the diverse array of lignan (B3055560) structures, dibenzocyclooctadiene lignans are particularly notable and are predominantly found in plants belonging to the Schisandraceae family, such as Schisandra chinensis and Kadsura coccinea researchgate.netacs.orgthieme.de. These compounds are considered major bioactive constituents of these plants cjnmcpu.com.

The biosynthesis of dibenzocyclooctadiene lignans is a complex process that originates from phenylpropanoid derivatives. While the complete pathway is not yet fully elucidated, it is understood to involve the coupling of phenylpropanols, potentially through a free-radical process researchgate.netacs.org. Enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and others play roles in the initial steps of the phenylpropanoid pathway, leading to precursors like coniferyl alcohol researchgate.net. Coniferyl alcohol is considered a synthetic precursor for various lignans researchgate.netfrontiersin.org. The formation of the characteristic dibenzocyclooctadiene framework involves biaryl bond formation acs.org. Research utilizing techniques like transcriptome and metabolome analysis in Schisandra chinensis is helping to identify candidate genes and understand the accumulation patterns of metabolites involved in the lignan pathway cjnmcpu.com. Metabolomics studies have revealed the abundance of lignans in specific plant tissues, such as the seeds of Kadsura coccinea techscience.com and Schisandra chinensis mdpi.com.

Dibenzocyclooctadiene lignans are a significant focus in plant metabolomics due to their restricted occurrence in specific plant families and their diverse biological activities acs.orgcjnmcpu.com. Metabolomic approaches, including techniques like ultra-high performance liquid chromatography with high-resolution mass spectrometry (UHPLC-HRMS), are employed to analyze the profiles of these lignans in different plant extracts and study their metabolic fate frontiersin.orgnih.gov.

Current Academic Significance of Gomisin L2 Research

This compound is a specific bioactive compound classified as a dibenzocyclooctadiene lignan ontosight.ai. It has been identified in species such as Schisandra chinensis and Schisandra pubescens nih.govtandfonline.com. The academic significance of research on this compound stems from its presence as a natural product and its observed biological activities.

Research efforts are focused on the isolation and identification of this compound from plant sources using chromatographic techniques such as silica (B1680970) gel, octadecyl silica gel, Sephadex LH-20 column chromatography, and preparative HPLC tandfonline.comresearchgate.net. Structural determination is carried out using spectroscopic methods, including 1D and 2D NMR data analysis, as well as mass spectrometry (MS) and infrared (IR) data researchgate.net.

Academic interest in this compound is also driven by investigations into its potential biological effects. Studies have explored its antioxidant and anti-inflammatory properties ontosight.ai. Furthermore, research has investigated potential anticancer properties, although further studies are needed to fully understand these effects ontosight.ai. This compound has also been identified as a metabolite of other lignans, such as Schisandrin B, formed through processes like demethylation, which highlights its relevance in the metabolic profiling of Schisandra lignans biorxiv.org.

The study of this compound contributes to the broader understanding of the phytochemistry and potential bioactivity of dibenzocyclooctadiene lignans from medicinal plants.

Detailed Research Findings

Research into this compound has focused on its isolation, structural characterization, and investigation of its biological activities.

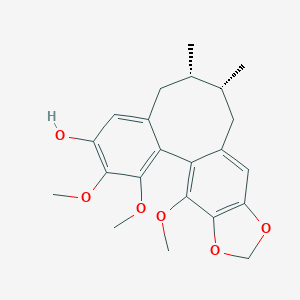

This compound has been isolated from the fruits of Schisandra chinensis and the stems of Schisandra pubescens tandfonline.comresearchgate.net. Its chemical structure is characterized by a complex ring system, specifically a benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxol skeleton ontosight.ai. The compound has a molecular formula of C22H26O6 and a molecular weight of 386.4 nih.gov. Its IUPAC name is (9S,10R)-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol .

Detailed analysis using techniques like NMR, MS, and IR spectroscopy is crucial for the unambiguous identification and structural confirmation of isolated this compound researchgate.net.

Studies have indicated that this compound possesses antioxidant activity, suggesting a role in protecting cells from oxidative damage ontosight.ai. It has also shown anti-inflammatory activity, potentially by inhibiting inflammatory pathways ontosight.ai.

Furthermore, research has explored the cytotoxic effects of this compound on various human cancer cell lines. In one study, this compound isolated from Schisandra pubescens showed moderate to marginal cytotoxicity against cell lines such as A549 (human lung carcinoma), PC-3 (human prostate cancer), KB (human oral epidermoid carcinoma), and KBvin (vincristine-resistant human oral epidermoid carcinoma) tandfonline.com. The half-maximal inhibitory concentration (GI50) values observed in this study were in the range of 11.83–35.65 μM tandfonline.com.

This compound has also been identified as a metabolite of Schisandrin B, a major lignan in Schisandra chinensis biorxiv.org. This metabolic conversion, potentially mediated by gut microbiota, influences the levels of this compound in biological systems biorxiv.org. Studies in tumor-bearing mice have shown higher levels of this compound in plasma and colon tissue compared to healthy mice, suggesting altered metabolism in the presence of cancer biorxiv.org.

The academic significance of these findings lies in characterizing the chemical properties of this compound and providing initial insights into its potential biological activities, which warrant further investigation to understand the underlying mechanisms.

Here is a summary of some research findings related to this compound:

| Source Plant | Isolated Compound | Research Focus | Key Finding | Reference |

| Schisandra chinensis | This compound | Isolation & Structure | Structure determined by spectroscopic methods. | researchgate.net |

| Schisandra pubescens | (-)-Gomisin L2 | Cytotoxicity | Showed moderate to marginal cytotoxicity against tested cancer cell lines. | tandfonline.com |

| Schisandra chinensis | This compound | Biological Activities | Possesses antioxidant and anti-inflammatory activities. | ontosight.ai |

| Metabolite of Schisandrin B | This compound | Metabolism in Mice | Detected as a metabolite, levels higher in tumor-bearing mice. | biorxiv.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(9S,10R)-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-11-6-13-8-15(23)19(24-3)21(25-4)17(13)18-14(7-12(11)2)9-16-20(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMLGLOHSDNEJG-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3CC1C)OCO4)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@H]1C)OCO4)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82425-44-3 | |

| Record name | Gomisin L2, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082425443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GOMISIN L2, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRH740AQQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Structural Characterization of Gomisin L2

Natural Occurrence and Botanical Sources

Gomisin L2 is primarily found in plants belonging to the Schisandra genus, known for producing a variety of lignans (B1203133). nih.gov

Presence in Schisandra chinensis Varieties

Schisandra chinensis (Turcz.) Baill. is a well-established source of this compound. nih.govresearchgate.netnih.gov The fruits of Schisandra chinensis, also known as Wuweizi, are particularly noted for their rich lignan (B3055560) content, including this compound. researchgate.netnih.govmdpi.com Various studies on the chemical constituents of Schisandra chinensis have reported the isolation of this compound. researchgate.netjst.go.jpiiim.res.inscilit.com

Isolation from Other Schisandra Species

Beyond Schisandra chinensis, this compound has also been reported in other Schisandra species, such as Schisandra bicolor. nih.gov The presence of this compound in different Schisandra species highlights its distribution within this genus.

Methodologies for Isolation and Purification

The isolation and purification of this compound from plant matrices typically involve a combination of extraction and chromatographic techniques.

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from the complex mixture of compounds present in Schisandra extracts. Techniques such as column chromatography, including silica (B1680970) gel and octadecyl silica (ODS) phases, are commonly employed in the initial fractionation and purification steps. researchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful tool used for both the isolation and analysis of this compound. scispace.comkoreascience.krnih.gov Preparative HPLC allows for the purification of this compound to obtain sufficient quantities for structural elucidation and further studies. researchgate.net Analytical HPLC, often coupled with detectors like UV or mass spectrometry, is used to monitor the separation process, assess purity, and quantify this compound in extracts. mdpi.comscilit.comresearchgate.net Supercritical fluid extraction (SFE) coupled with techniques like high-speed counter-current chromatography (HSCCC) and subsequent HPLC analysis has also been explored for efficient isolation of lignans, including those found alongside this compound in Schisandra chinensis. researchgate.net

Spectroscopic Techniques for Structural Elucidation

The definitive structural characterization of this compound relies heavily on spectroscopic techniques. numberanalytics.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Data Analysis

NMR spectroscopy is a crucial technique for the structural elucidation of natural products like this compound, providing detailed information about the arrangement of atoms and their connectivity. researchgate.netbiosynth.comnih.govresearchgate.net Analysis of 1H and 13C NMR spectra is fundamental in determining the planar structure of this compound, identifying different types of protons and carbons, their chemical shifts, and coupling patterns. researchgate.netresearchgate.net

Detailed NMR data, often acquired in solvents like CDCl3, are used to assign specific signals to the various protons and carbons within the this compound molecule, including those in the aromatic rings, methoxy (B1213986) groups, methyl groups, and the cyclooctadiene ring system. researchgate.net For instance, studies have reported characteristic chemical shifts for the methoxy groups and other key protons and carbons, aiding in the confirmation of the proposed structure. researchgate.net

Mass Spectrometry (MS) Applications in Structure Confirmation

Mass spectrometry plays a vital role in determining the molecular weight and formula of this compound and providing fragmentation patterns that offer insights into its structural subunits. researchgate.netnih.govresearchgate.net High-resolution mass spectrometry, such as ESI-MS, is used to obtain the exact mass of the molecular ion, which helps confirm the molecular formula C22H26O6. researchgate.netchemsrc.com

The molecular ion peak for this compound has been observed at m/z 386.17293854 Da (Exact Mass) nih.govchemsrc.com or as a protonated molecule [M + H]+ at m/z 387.1795 or 387.1788, consistent with the calculated mass for C22H26O6. researchgate.netresearchgate.net MS/MS analysis can provide characteristic fragmentation ions that further support the proposed structure by revealing the presence of specific functional groups and the way the molecule breaks apart under ionization. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the this compound molecule by analyzing the absorption of infrared radiation at different wavelengths. researchgate.netresearchgate.netcore.ac.ukstfc.ac.uk Characteristic IR absorption bands correspond to the vibrations of different chemical bonds. researchgate.netcore.ac.ukstfc.ac.uk

For this compound, IR spectroscopy data can indicate the presence of functional groups such as hydroxyl groups (O-H stretch), aromatic rings (C=C stretch), and ether linkages (C-O stretch). researchgate.net For example, IR bands around 3400 cm-1 are indicative of a hydroxyl group, while bands around 1614 and 1459 cm-1 suggest the presence of aromatic moieties. researchgate.net These spectral features provide complementary information to NMR and MS data, contributing to the comprehensive structural characterization of this compound.

Here is a summary of some spectroscopic data points for this compound:

| Spectroscopy Type | Data Point(s) | Reference |

| Mass Spectrometry | Molecular Ion [M+H]+: m/z 387.1795, 387.1788 | researchgate.netresearchgate.net |

| Mass Spectrometry | Exact Mass: 386.17293854 Da | nih.govchemsrc.com |

| IR Spectroscopy | Absorption bands: ~3400 cm-1 (O-H), ~1614, 1459 cm-1 (aromatic) | researchgate.net |

Biosynthesis and Enzymatic Transformations of Gomisin L2

Metabolic Pathways of Dibenzocyclooctadiene Lignans (B1203133)

The biosynthesis of dibenzocyclooctadiene lignans, including Gomisin L2, originates from the general phenylpropanoid pathway. This pathway leads to the synthesis of monolignols, such as coniferyl alcohol, which serve as key precursors for various lignans frontiersin.orgacs.orgmdpi.com. The core structure of dibenzocyclooctadiene lignans, with their biphenyl (B1667301) and cyclooctadiene rings, represents a unique feature of the Schisandraceae family frontiersin.orgmdpi.com. While the initial steps involving enzymes like phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and coumarate-3-hydroxylase (C3H) are shared with other phenylpropanoid-derived compounds, the subsequent steps leading to the dibenzocyclooctadiene skeleton are more specific frontiersin.orgresearchgate.net. Enzymes such as coniferyl alcohol acyltransferase (CFAT) and isoeugenol (B1672232) synthase (IGS) have been implicated in the earlier stages of this pathway frontiersin.orgresearchgate.net. The pathway involves the coupling of phenylpropanoid units, followed by cyclization and further modifications, including extensive O-methylation acs.orgnih.gov.

Identification and Functional Characterization of O-Methyltransferases (OMTs)

O-methyltransferases (OMTs) play a crucial role in the biosynthesis of dibenzocyclooctadiene lignans by catalyzing the transfer of a methyl group to hydroxyl groups on the phenyl rings nih.govresearchgate.net. These methylation steps are critical for the structural diversity and biological activity of these compounds nih.gov. While OMTs are broadly involved in plant secondary metabolism, the specific OMTs involved in the later stages of dibenzocyclooctadiene lignan (B3055560) biosynthesis had not been extensively reported until recently nih.govkyoto-u.ac.jp.

Role of Specific OMTs (e.g., SchiOMT12, SchiOMT16) in Methylation

Recent studies have identified and characterized specific OMTs involved in the methylation of dibenzocyclooctadiene lignans in Schisandra chinensis. Transcriptomic analysis and heterologous expression have revealed the functional roles of several OMTs, including SchiOMT4, SchiOMT12, SchiOMT16, and SchiOMT22 nih.gov. Among these, SchiOMT12 and SchiOMT16 have been shown to directly methylate this compound at the C-3 position nih.govpatsnap.com. Additionally, SchiOMT16 is involved in the O-methylation of other lignans in the pathway, such as schisanhenol (B1681549) at C-14 and sequential methylation of gomisin J at C-3 and C-12 nih.gov. This highlights the distinct but sometimes overlapping roles of these OMTs in shaping the methylation patterns of dibenzocyclooctadiene lignans.

Regioselectivity and Substrate Specificity of OMTs

The regioselectivity and substrate specificity of OMTs are critical determinants of the final structure of methylated lignans researchgate.netkyoto-u.ac.jpnih.gov. Studies involving molecular docking have provided insights into the differences in the catalytic activities and regioselectivity of SchiOMT12 and SchiOMT16 nih.gov. These enzymes exhibit selective O-methylation, acting on specific hydroxyl groups within the complex lignan structures nih.govnih.govbnl.gov. The diversity in substrate specificity and regioselectivity among OMTs in different plant species and even within the same plant contributes to the wide array of lignan structures observed in nature researchgate.netnih.govresearchgate.net.

Biotransformation from Precursor Lignans

This compound can also be formed through the biotransformation of precursor lignans. For instance, this compound has been reported as a metabolite associated with Schisandrin B biorxiv.orgbiorxiv.org. This biotransformation can occur through processes like demethylation, potentially mediated by enzymes or even gut microbiota mdpi.combiorxiv.orgbiorxiv.orgdoi.org. The presence of this compound and other related metabolites in biological samples after the administration of precursor lignans supports the concept of biotransformation as a route to this compound formation in certain contexts biorxiv.orgbiorxiv.org.

Metabolism and Bioavailability Studies of Gomisin L2

In Vitro Biotransformation by Gut Microbiota

The gut microbiota plays a significant role in the metabolism of various natural products, including lignans (B1203133) frontiersin.orgmdpi.comreading.ac.uk. Biotransformation by gut bacteria can lead to the formation of metabolites with altered biological activities and bioavailability frontiersin.org.

Demethylation Processes of Schisandrin B to Gomisin L2

This compound, along with Gomisin J isomer, has been reported as a metabolite of Schisandrin B formed in vitro through demethylation processes carried out by gut microbiota biorxiv.orgbiorxiv.org. This suggests that the gut microbiome contributes to the structural modification of Schisandrin B, leading to the generation of metabolites like this compound biorxiv.orgbiorxiv.org.

In Vivo Metabolic Profiling in Preclinical Animal Models

In vivo studies using preclinical animal models, such as mice, have provided insights into the metabolic fate, tissue distribution, and accumulation of this compound following the administration of its precursor, Schisandrin B biorxiv.orgbiorxiv.orgresearchgate.net. These studies are crucial for understanding how the compound is processed within a living system and where it accumulates biotechfarm.co.il.

Tissue Distribution and Accumulation (e.g., plasma, colon, cecal content, tumor)

Following oral administration of Schisandrin B to mice, this compound has been detected in various tissues and biological matrices, including plasma, colon tissue, and cecal content biorxiv.orgbiorxiv.orgresearchgate.net. In a xenograft mouse model of colorectal cancer (CRC), this compound was among the Sch B-associated metabolites detected in plasma, colon tissue, and cecal content biorxiv.orgbiorxiv.orgresearchgate.net. Notably, this compound was not detected in tumor tissue in this specific study researchgate.net.

Studies have examined the levels of this compound in these tissues at different time points. For instance, in the CRC group, the cecal content level of this compound at 6 hours post-gavage was approximately 1.5 times higher than that measured at 2 hours, while its levels in colon tissue remained similar between the two time points biorxiv.orgbiorxiv.orgresearchgate.net. In healthy mice, cecal concentrations of this compound were similar between the 2-hour and 6-hour time points biorxiv.orgresearchgate.net.

The presence and levels of this compound in these compartments highlight its absorption and distribution patterns after the oral intake of Schisandrin B biorxiv.orgbiorxiv.orgresearchgate.net.

Influence of Disease States on Metabolite Levels

Research indicates that disease states can influence the metabolic profile and bioavailability of Schisandrin B and its metabolites, including this compound biorxiv.orgbiorxiv.orgresearchgate.net. In the xenograft mouse model of colorectal cancer, both this compound and Gomisin J isomer were found to be significantly higher in the plasma and colon tissue of tumor-bearing mice compared to healthy mice biorxiv.orgbiorxiv.orgresearchgate.net.

This observation suggests that the cancerous state can impact the metabolism and bioavailability of Schisandrin B, leading to elevated levels of its metabolites like this compound in certain tissues biorxiv.orgbiorxiv.orgresearchgate.net. The higher levels of Sch B-associated metabolites in tumor-bearing mice reveal the influence of the cancerous state on Sch B metabolism and bioavailability under the experimental conditions biorxiv.orgbiorxiv.org.

The concentrations of surveyed metabolites in plasma and colon tissue showed variations between healthy and CRC groups at different time points. At 6 hours post-gavage, this compound levels in the CRC group were higher (approximately 2-fold) in the plasma of healthy mice but only about 60% of that in colon tissue biorxiv.orgresearchgate.net. In cecal content, no significant difference in Sch B-associated metabolites was observed between the healthy and CRC groups biorxiv.orgbiorxiv.orgresearchgate.net.

These findings underscore the complex interplay between disease state and the metabolism and distribution of this compound, emphasizing the importance of considering physiological context in bioavailability studies biorxiv.orgbiorxiv.orgresearchgate.net.

Data Table: Relative Levels of this compound in Mouse Tissues

| Tissue/Matrix | Group | Time Point (h) | Relative Level (Fold Change vs. 2h in CRC) | Notes | Source |

| Cecal Content | CRC | 6 | ~1.5 | Compared to 2h in CRC group | biorxiv.orgbiorxiv.orgresearchgate.net |

| Colon Tissue | CRC | 2 & 6 | Similar levels | Levels similar between 2h and 6h in CRC | biorxiv.orgbiorxiv.orgresearchgate.net |

| Cecal Content | Healthy | 2 & 6 | Similar levels | Levels similar between 2h and 6h in Healthy | biorxiv.orgresearchgate.net |

| Plasma | CRC vs Healthy | 6 | Higher in CRC (~2 fold higher in Healthy plasma vs CRC colon) | Significantly higher in CRC plasma and colon tissue compared to healthy mice at 6h biorxiv.orgbiorxiv.org; this compound level in CRC group was higher (ca. 2 folds) in the plasma of healthy mice at 6 h post-gavage but was only 60% that in colon tissue biorxiv.orgresearchgate.net. | biorxiv.orgbiorxiv.orgresearchgate.net |

| Colon Tissue | CRC vs Healthy | 6 | Higher in CRC | Significantly higher in CRC plasma and colon tissue compared to healthy mice biorxiv.orgbiorxiv.org. | biorxiv.orgbiorxiv.org |

| Tumor Tissue | CRC | 2 & 6 | Not detected | This compound was not detected in tumor tissue. | researchgate.net |

Note: Relative levels are approximate based on reported fold changes and comparisons in the source material. Specific quantitative data may require reference to the original figures in the cited studies.

Pharmacological Investigations of Gomisin L2: in Vitro and Preclinical Studies

Anti-Cancer and Cytotoxic Activities

Investigations into the anti-cancer potential of Gomisin L2 have primarily focused on its ability to induce cytotoxicity in various human cancer cell lines and modulate mechanisms related to cancer progression and drug resistance.

Differential Cytotoxicity Across Human Cancer Cell Lines (e.g., A549, PC-3, KB, KBvin)

Studies have evaluated the cytotoxic effects of this compound on a panel of human cancer cell lines. In one study, this compound displayed weak cytotoxicity against A549 (lung carcinoma), PC-3 (prostate carcinoma), KB (epidermoid carcinoma of the nasopharynx), and KBvin (vincristine-resistant nasopharyngeal) cell lines. tandfonline.comtandfonline.com While some compounds tested in the same study showed moderate cytotoxicity, this compound's effects were described as weak or marginal within the tested concentration range (11.83–35.65 μM). tandfonline.comtandfonline.com

The following table summarizes the reported cytotoxicity (GI₅₀ values) of this compound against specific cancer cell lines:

| Cell Line | Tissue Origin | Drug Resistance Property | GI₅₀ (μM) | Source |

| A549 | Lung carcinoma | None | Weak | tandfonline.comtandfonline.com |

| PC-3 | Prostate carcinoma (bone metastasis) | Androgen-independent | Weak | tandfonline.comtandfonline.com |

| KB | Epidermoid carcinoma (nasopharynx) | None | Weak | tandfonline.comtandfonline.com |

| KBvin | Nasopharyngeal | Vincristine-resistant | Weak | tandfonline.comtandfonline.com |

Note: "Weak" indicates that the GI₅₀ value was likely higher than the tested range or showed limited activity compared to other compounds in the study.

It is noteworthy that this compound, along with other compounds tested in one study, showed almost equal activity against both the parental KB cell line and the vincristine-resistant KBvin cell line, in contrast to paclitaxel, which was significantly less active against KBvin. tandfonline.com

Inducement of Programmed Cell Death Pathways (Apoptosis)

While direct studies specifically detailing this compound's induction of apoptosis were not prominently found in the search results, related lignans (B1203133) from Schisandra species, such as Gomisin L1 and Gomisin N, have been shown to induce apoptosis in cancer cells. Gomisin L1, for instance, was reported to induce apoptosis in human ovarian cancer cells by regulating intracellular reactive oxygen species (ROS) production via NADPH oxidase. nih.govresearchgate.net Gomisin N has also been shown to enhance TRAIL-induced apoptosis through ROS-mediated upregulation of death receptors DR4 and DR5. nih.gov These findings on related compounds suggest potential mechanisms by which this compound might exert cytotoxic effects, although specific research on this compound's apoptotic mechanisms is needed. Apoptosis is a crucial programmed cell death pathway characterized by morphological changes such as cell shrinkage, chromatin condensation, membrane blebbing, and the formation of apoptotic bodies, and it can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. medcraveonline.com

Modulation of Multidrug Resistance Mechanisms

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance Protein 1 (MRP1). iiarjournals.orgplos.org

Research indicates that lignans and norlignans, including those from Schisandra species, can inhibit MRP1-mediated transport. iiarjournals.orgiiarjournals.org MRP1 (ABCC1) is an ATP-binding cassette (ABC) transporter that pumps a variety of drugs and molecules out of cells, contributing to drug resistance in several cancer types. iiarjournals.orgpharmacologyeducation.orgccia.org.au While this compound was included in a study investigating the potency of lignans and norlignans to inhibit MRP1-mediated transport from human erythrocytes, its inhibitory effect was reported as lower compared to some other tested compounds. iiarjournals.orgiiarjournals.org Specifically, the inhibition of BCPCF (a fluorescent substrate for MRP1) transport by this compound was less than 50% at concentrations up to 200 μM in this erythrocyte model. iiarjournals.org Structure-activity relationship analysis in this study suggested that the presence of a double bond and an ionizable group like a carboxylic acid function enhanced MRP1 inhibitory activity, which might explain the relatively lower potency of this compound compared to compounds like Gomisin L1. iiarjournals.org

Antioxidant Activities

This compound has been noted for its antioxidant properties. ontosight.ai Antioxidants play a vital role in protecting cells from oxidative damage caused by reactive oxygen species (ROS). ontosight.aimdpi.com

Characterization of Antioxidant Mechanisms

While the search results broadly mention this compound's antioxidant activity, detailed mechanisms specifically for this compound were not extensively described. Generally, antioxidants can exert their effects through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). mdpi.com Compounds with labile hydrogen atoms, such as those often found in phenolic structures present in lignans, can donate a hydrogen to stabilize free radicals. mdpi.com Related lignans, like Gomisin A, have demonstrated antioxidant activity by inhibiting ROS production and recovering the expression of antioxidant enzymes such as Cu/Zn, Mn-SOD, and HO-1. nih.gov These findings provide a general context for the potential antioxidant mechanisms of this compound, which likely involve scavenging free radicals and modulating cellular antioxidant defense systems. mdpi.comresearchgate.net

Compound and Cell Line Information

| Name | PubChem CID |

| This compound | 5317807 |

| A549 | 73292904 |

| PC-3 | 70720 |

| KB | 5208 |

| KBvin | Not available (derivative of KB) |

| MRP1 (ABCC1) | 9606 |

| Vincristine | 1264837 |

| Paclitaxel | 36314 |

| Gomisin L1 | 10184653 |

| Gomisin N | 24771867 |

| TRAIL | 11282283 |

| NADPH Oxidase | 2662 |

| P-glycoprotein | 156422 |

Modulation of Cellular Oxidative Stress Markers

This compound has been shown to possess antioxidant properties, which contribute to protecting cells from oxidative damage. ontosight.ai Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in the pathogenesis of various diseases. mdpi.com Lignans, including those found in Schisandra chinensis, are known for their antioxidant activities. mdpi.comnih.gov

While direct studies specifically detailing this compound's modulation of a wide range of cellular oxidative stress markers are limited in the provided search results, the general antioxidant activity of this compound and other Schisandra lignans has been reported. For instance, Schisandrin B (also known as Gomisin N), another lignan (B3055560) from Schisandra chinensis, has been shown to upregulate antioxidant gene expression and inhibit ROS production in preclinical models of alcoholic liver disease. nih.gov Gomisin A, another lignan, promoted osteoblast differentiation by modulating the expression of antioxidant enzymes under high glucose-induced oxidative stress. nih.gov Gomisin L1, a related lignan, induced apoptosis in ovarian cancer cells by increasing intracellular ROS levels via NADPH oxidase (NOX) regulation, although many polyphenols including Schisandra lignans typically exhibit antioxidant effects by reducing ROS levels. nih.govresearchgate.net This highlights the complex and context-dependent nature of lignan activity regarding ROS modulation, which can vary depending on the specific compound, cell type, and experimental conditions.

Anti-Inflammatory Effects

This compound may inhibit inflammatory pathways, potentially reducing the risk of chronic diseases. ontosight.ai Inflammation is a complex biological response involving various signaling pathways and mediators. mdpi.com

Modulation of Inflammatory Signaling Pathways

Research on related Schisandra lignans provides insights into potential mechanisms by which this compound might exert anti-inflammatory effects through the modulation of signaling pathways. For example, Gomisin M2, isolated from Schisandra chinensis, demonstrated anti-inflammatory activities by inhibiting the STAT1 and NF-κB signaling pathways in stimulated keratinocytes. nih.gov This inhibition led to the suppression of gene expression for inflammatory mediators such as IL-1β, IL-6, CXCL8, and CCL22. nih.gov Gomisin A has also been shown to inhibit inflammatory factors like COX-2, iNOS, IL-6, TNF-α, and NO through the downregulation of RIP2 and NF-κB activation. chemfaces.com Furthermore, Gomisin A attenuated microglia-mediated neuroinflammatory responses by inhibiting the TLR4-mediated NF-κB and MAPKs signaling pathways. chemfaces.com

These findings on related lignans suggest that this compound may similarly influence inflammatory processes by modulating key signaling molecules and pathways involved in the inflammatory response, such as NF-κB, STAT1, and potentially MAPK pathways. nih.govchemfaces.com

Other Investigated Biological Activities

Beyond its antioxidant and anti-inflammatory potential, this compound and related Schisandra lignans have been investigated for other biological activities.

This compound has been reported as a metabolite of Schisandrin B, formed following demethylation by gut microbiota. biorxiv.org Studies in a xenograft mouse model of colorectal cancer found this compound present in plasma and colon tissue, with higher levels observed in tumor-bearing mice compared to healthy mice. biorxiv.org While this compound was not detected in tumor tissue in this specific study, other Schisandrin B metabolites, like Sch-ol B and Gomisin J, were found to accumulate in tumor tissue and showed cytotoxicity against cancer cells. biorxiv.org

This compound has also been mentioned in the context of potential anticancer properties and the inhibition of human HMG-CoA reductase, an enzyme involved in cholesterol synthesis that may play a role in cancer development. biosynth.com Some studies suggest this compound could have anticancer effects, although further research is needed. ontosight.ai this compound has also been explored for potential applications as a radiation countermeasure, showing an inhibitory effect on DNA damage induced by radiation. biosynth.com

Furthermore, this compound was identified as an active ingredient in a traditional herbal formula containing Schisandrae Chinensis Fructus that showed anxiolytic-like effects in mice, potentially involving the modulation of the monoaminergic system. nih.gov

Studies on other Schisandra lignans have revealed a range of activities, including antiproliferative effects against various cancer cell lines (e.g., HL-60, HeLa, MCF-7) for compounds like schisanlactone D, methylgomisin O, and angeloylgomisin (B10818263) O. researchgate.net Lignans from Schisandra berries, such as Gomisin L1, have shown potent cytotoxic activity against human ovarian cancer cells by inducing apoptosis. nih.govresearchgate.net Some lignans have also been investigated for their ability to inhibit multidrug resistance proteins like MRP1, which are involved in chemotherapy resistance. iiarjournals.org

Advanced Analytical Methodologies for Gomisin L2 Quantification and Detection

Chromatographic and Spectrometric Techniques for Quantitative Analysis in Plant Extracts

Quantitative analysis of Gomisin L2 in plant extracts primarily relies on hyphenated techniques that combine the separation power of chromatography with the detection capabilities of spectrometry. These methods allow for the isolation of this compound from other co-eluting compounds and its subsequent measurement.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) is a widely used technique for the separation and quantification of lignans (B1203133) in plant extracts, including those from Schisandra chinensis. HPLC separates compounds based on their differing affinities for a stationary phase and a mobile phase. DAD then provides UV-Vis absorption spectra across a range of wavelengths, allowing for the detection and identification of compounds based on their characteristic spectral profiles and retention times.

Studies have successfully employed HPLC-DAD for the determination of various lignans in Schisandra chinensis fruits, leaves, and stems. researchgate.netmdpi.comresearchgate.net The method involves optimizing parameters such as the stationary phase (commonly reversed-phase C18 columns), mobile phase composition (often gradients of acetonitrile (B52724) or methanol (B129727) and water), flow rate, and detection wavelength to achieve optimal separation and sensitivity for the target lignans. mdpi.comrjptonline.org For instance, a FINDSIL C18 column (250 mm × 4.6 mm, 5 μm) with a gradient elution of acetonitrile and water at a flow rate of 1 mL/min and detection at 250 nm has been reported for the determination of lignans in S. chinensis. mdpi.com The use of DAD allows for the acquisition of full UV-Vis spectra, which aids in peak identification and purity assessment. rjptonline.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity, selectivity, and structural information compared to HPLC-DAD, making it a powerful tool for the quantification and identification of this compound and other lignans in complex matrices. benthamdirect.comnih.govmdpi.com LC-MS/MS couples the separation capabilities of LC with the mass analysis of a mass spectrometer, often a tandem mass spectrometer (MS/MS). This allows for the detection of compounds based on their mass-to-charge ratio (m/z) and characteristic fragmentation patterns.

Various LC-MS/MS methods have been developed for the analysis of Schisandra lignans. These methods typically utilize reversed-phase LC columns and employ electrospray ionization (ESI) in positive ion mode, as lignans often form abundant protonated or sodiated ions. benthamdirect.comnih.gov Multiple Reaction Monitoring (MRM) mode in MS/MS is commonly used for sensitive and specific quantification, where specific precursor ions and their characteristic product ions are monitored. benthamdirect.com This minimizes interference from other compounds in the extract. For example, LC-MS/MS methods have been validated for the simultaneous quantification of multiple Schisandra lignans in biological samples like rat plasma and hepatocytes, demonstrating good linearity, precision, and accuracy. benthamdirect.comnih.goveurekaselect.com While specific quantitative data solely for this compound using LC-MS/MS in plant extracts is not explicitly detailed in the provided snippets, the successful application of these methods for other Schisandra lignans indicates their applicability for this compound quantification. benthamdirect.comnih.goveurekaselect.com

High-Resolution Mass Spectrometry for Comprehensive Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with LC, provides highly accurate mass measurements, allowing for the determination of elemental compositions and facilitating the identification of known and unknown metabolites, including this compound, within complex biological or botanical samples. nih.govga-online.org Metabolite profiling aims to identify and quantify a wide range of metabolites in a sample, providing a comprehensive snapshot of its chemical composition.

Electrospray Ionization Ion Trap Multiple-Stage Tandem Mass Spectrometry (ESI-MSn)

Electrospray Ionization Ion Trap Multiple-Stage Tandem Mass Spectrometry (ESI-MSn) is a valuable technique for the structural characterization and identification of lignans through fragmentation studies. nih.govcapes.gov.brnih.gov In ESI-MSn, ions are generated by ESI and then trapped in an ion trap mass analyzer. Sequential fragmentation (MSn) of selected precursor ions allows for the generation of multiple generations of product ions, providing detailed structural information.

ESI-MSn has been successfully applied to investigate the fragmentation pathways of dibenzocyclooctadiene lignans, including those found in Schisandra species. nih.govcapes.gov.brnih.gov By analyzing the fragmentation patterns, researchers can deduce structural features and confirm the identity of this compound by comparing its MSn data with that of reference compounds or literature data. nih.govcapes.gov.br This technique is particularly useful for differentiating between isomeric compounds that have the same elemental formula but different structures. capes.gov.br

Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Multiple-Stage Tandem Mass Spectrometry (ESI-FT-ICR-MSn)

Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Multiple-Stage Tandem Mass Spectrometry (ESI-FT-ICR-MSn) offers exceptionally high mass resolution and accuracy, enabling precise elemental composition determination and in-depth structural elucidation of metabolites. nih.govcapes.gov.brnih.gov FT-ICR-MS measures the cyclotron frequency of ions in a strong magnetic field, which is inversely proportional to their m/z ratio, providing very accurate mass measurements.

ESI-FT-ICR-MSn has been utilized for the direct investigation and structural characterization of dibenzocyclooctadiene lignans from Schisandra extracts. capes.gov.brnih.gov The high mass accuracy allows for the confident determination of the elemental composition of both precursor and product ions, which is crucial for identifying unknown compounds and confirming the identity of known ones like this compound. capes.gov.brnih.gov Coupled with multiple-stage fragmentation (MSn), ESI-FT-ICR-MSn provides comprehensive structural information, aiding in the unambiguous identification of lignans and the differentiation of isomers. capes.gov.brnih.gov This technique contributes significantly to comprehensive metabolite profiling by providing high-confidence identifications within complex plant extracts. nih.gov

Future Research Directions and Translational Perspectives for Gomisin L2

In-depth Mechanistic Elucidation of Biological Actions

A significant area for future research involves the detailed elucidation of the molecular mechanisms underlying Gomisin L2's observed biological activities. While studies suggest antioxidant and anti-inflammatory properties, the specific pathways and targets involved require further investigation ontosight.ai. For instance, understanding how this compound interacts with cellular signaling pathways, such as those related to oxidative stress and inflammation, is critical. Research into the potential anticancer effects also necessitates identifying the specific mechanisms by which this compound might inhibit cancer cell growth, induce apoptosis, or modulate other relevant cellular processes ontosight.ai. Studies on related lignans (B1203133), such as Gomisin L1, have shown the induction of apoptosis in ovarian cancer cells by regulating intracellular reactive oxygen species (ROS) production via NADPH oxidase (NOX) researchgate.netnih.gov. While this provides a potential avenue, the specific mechanisms for this compound need to be confirmed. Further research is needed to determine the molecular mechanisms of action of Schisandra chinensis extracts and their constituents dntb.gov.uaresearchgate.net.

Preclinical Development of this compound as a Therapeutic Lead Compound

The promising biological activities of this compound highlight its potential as a therapeutic lead compound. Future preclinical studies are essential to assess its efficacy in relevant disease models. This includes in vitro and in vivo studies to evaluate its potential in treating conditions where antioxidant, anti-inflammatory, or anticancer effects are desired ontosight.ai. Research on related lignans like Schisandrin B (Sch B), which is metabolized into compounds including this compound and Gomisin J, has shown potent anti-tumor effects in a xenograft mouse model of colorectal cancer researchgate.netbiorxiv.org. Interestingly, this compound and Gomisin J isomer were found to be significantly higher in the plasma and colon tissue of tumor-bearing mice compared to healthy mice in this model, suggesting their potential relevance in the in vivo effects of Sch B researchgate.netbiorxiv.org. Further preclinical studies focusing directly on this compound are needed to establish its pharmacokinetic profile, optimal delivery methods, and efficacy in specific disease contexts.

Investigation of Synergistic Bioactivities with Other Phytochemicals

Exploring the potential synergistic effects of this compound with other phytochemicals, particularly those found in Schisandra chinensis or other medicinal plants, represents another important research direction. Combining this compound with other compounds might lead to enhanced therapeutic outcomes or allow for lower effective doses, potentially reducing off-target effects. Synergistic effects of Schisandra chinensis lignans with other therapeutic agents are being considered to increase their efficacy researchgate.net. Research into the interactions between this compound and other Schisandra lignans, such as Schisandrin B, Gomisin J, Gomisin L1, Gomisin M1, and Gomisin M2, could reveal beneficial combinations researchgate.netbiorxiv.orgresearchgate.net. Studies have also investigated the synergistic effects of combining Schisandra lignans with chemotherapy drugs researchgate.netbiorxiv.org. For example, Schisandrin B showed synergistic effects when co-treated with 5-fluorouracil (B62378) (5-FU) in a xenograft mouse model of colorectal cancer researchgate.netbiorxiv.org. Investigating similar synergistic potential for this compound with conventional therapies or other natural compounds is a valuable area for future research.

Applications in Biosynthetic Engineering and Sustainable Production

Given the potential therapeutic value of this compound, research into sustainable and efficient production methods is crucial. Traditional extraction from Schisandra chinensis may face limitations related to yield, environmental impact, and resource availability. Biosynthetic engineering approaches, such as utilizing engineered microorganisms or plant cell cultures, could offer sustainable alternatives for this compound production researchgate.netnih.gov. Advances in synthetic biology and metabolic engineering are revolutionizing the production of biochemicals and natural products nih.govmdpi.com. Future research could focus on identifying and engineering the biosynthetic pathways involved in this compound production in Schisandra chinensis and transferring these pathways into suitable host organisms for fermentation or other controlled production systems. This would not only ensure a consistent supply of this compound but also contribute to more environmentally friendly production processes.

Q & A

Q. How to design a replication study for this compound’s reported hepatoprotective effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.